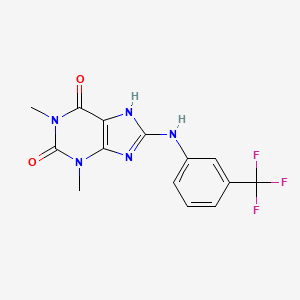
1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is of interest due to its unique trifluoromethyl group, which can significantly alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 1,3-dimethylxanthine with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Compounds with reduced or removed trifluoromethyl groups.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of trifluoromethyl groups on xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for specific receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Uniqueness
1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This modification can lead to differences in potency, duration of action, and side effect profile.
Properties
IUPAC Name |
1,3-dimethyl-8-[3-(trifluoromethyl)anilino]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2/c1-21-10-9(11(23)22(2)13(21)24)19-12(20-10)18-8-5-3-4-7(6-8)14(15,16)17/h3-6H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXRYHMIMYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
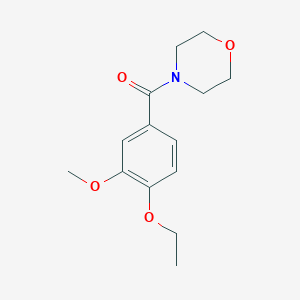
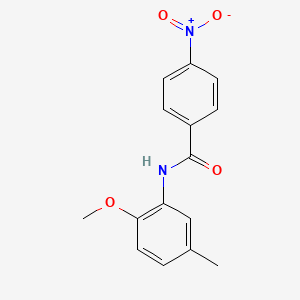
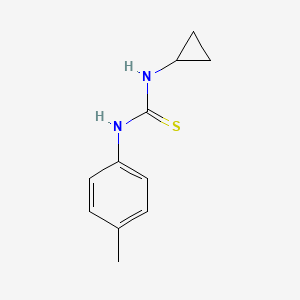
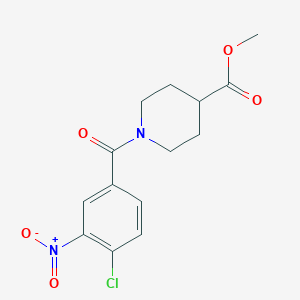
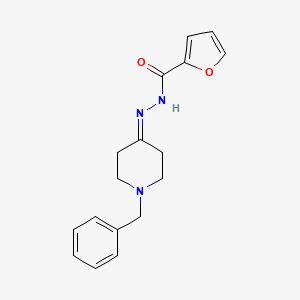
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
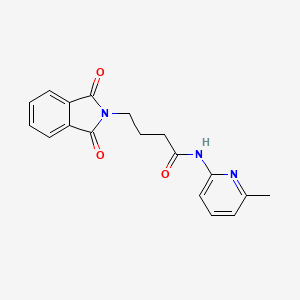
![N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5762902.png)
![DIMETHYL 5-{[2-(4-METHYLPHENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5762906.png)
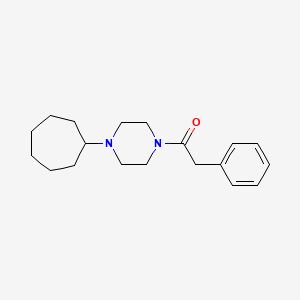
![2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
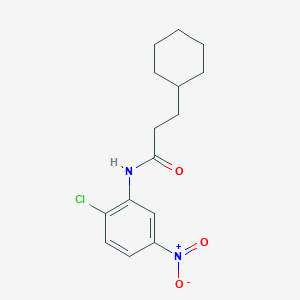
![2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B5762945.png)
